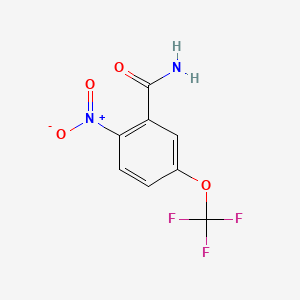

2-Nitro-5-(trifluoromethoxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Nitro-5-(trifluoromethoxy)benzamide is a chemical compound with the molecular formula C8H5F3N2O4 . It has been used in the synthesis of novel fluorogenic chemosensors based on urea derivative of 2-(2’-aminophenyl)-4-phenylthiazole .

Synthesis Analysis

The synthesis of 2-Nitro-5-(trifluoromethoxy)benzamide and its derivatives has been described in several studies . For instance, one study describes the synthesis of 2-amino-6-(trifluoromethoxy)benzoxazole, a bioisostere of riluzole, and its derivatives substituted at the 2-amino group .Molecular Structure Analysis

The molecular structure of 2-Nitro-5-(trifluoromethoxy)benzamide can be represented by the InChI code: 1S/C8H5F3N2O4/c9-8(10,11)17-4-1-2-6(13(15)16)5(3-4)7(12)14/h1-3H,(H2,12,14) . The molecular weight of this compound is 250.13 .Chemical Reactions Analysis

While specific chemical reactions involving 2-Nitro-5-(trifluoromethoxy)benzamide are not detailed in the search results, it’s known that nitrobenzamide compounds have been used in the synthesis of various pharmaceutical intermediates .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Nitro-5-(trifluoromethoxy)benzamide include a molecular weight of 250.13 . More specific properties such as density, boiling point, and others are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Precursor for Antituberculosis Drugs

2-Nitro-5-(trifluoromethoxy)benzamide is investigated as a precursor in synthesizing new antituberculosis drug candidates. The structural characterization of its related compounds, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, and 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, has been described, indicating their importance in creating promising benzothiazinones for antituberculosis therapy (Richter et al., 2021).

Electrophilic Trifluoromethylating Reagent

The compound also has applications in chemical synthesis as an electrophilic trifluoromethylating reagent. Studies have shown that a related derivative, 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, is remarkably reactive despite predictions based on cyclic voltammetry and X-ray structural properties. This reactivity, coupled with its safety in handling, makes it a valuable reagent in synthetic chemistry (Santschi et al., 2014).

Synthesis of Benzimidazoles and Quinoxalines

The compound also serves as a precursor in synthesizing SF5-containing benzimidazoles and quinoxalines. The direct amination of related nitro(pentafluorosulfanyl)benzenes and the subsequent reduction of the products provide efficient pathways for creating these derivatives, highlighting the compound's role in generating valuable chemical structures (Pastýříková et al., 2012).

Catalysis in Asymmetric Reactions

The compound's derivatives also show high catalytic activity in asymmetric reactions, such as the nitro-Michael reaction of furanones. This application is significant in synthesizing compounds with excellent diastereo- and enantioselectivity, crucial in the pharmaceutical industry for creating drugs with specific therapeutic effects (Sekikawa et al., 2015).

Synthesis of High-Performance Polymers

Furthermore, 2-Nitro-5-(trifluoromethoxy)benzamide derivatives are instrumental in synthesizing high-performance polymers. For example, poly(arylene ether amide)s with trifluoromethyl pendent groups have been prepared using a nucleophilic nitro displacement reaction of AB-type monomers derived from similar compounds. These polymers exhibit desirable properties, such as high molecular weights and glass transition temperatures, alongside solubility in common organic solvents, making them valuable in various industrial applications (Lee & Kim, 2002).

Eigenschaften

IUPAC Name |

2-nitro-5-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O4/c9-8(10,11)17-4-1-2-6(13(15)16)5(3-4)7(12)14/h1-3H,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKYUXUOGDHERZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C(=O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742941 |

Source

|

| Record name | 2-Nitro-5-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-5-(trifluoromethoxy)benzamide | |

CAS RN |

1373232-62-2 |

Source

|

| Record name | 2-Nitro-5-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,7-Dimethyl-7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B578250.png)